molecular formula C17H18FN3O2S B6502329 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide CAS No. 1421477-52-2

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide

Cat. No. B6502329
CAS RN: 1421477-52-2
M. Wt: 347.4 g/mol
InChI Key: UAZZWMHSBRXISU-UHFFFAOYSA-N
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Description

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide, often referred to as “FOPT”, is an organic compound that has been studied for its many potential applications in scientific research. FOPT has been found to be a useful reagent and catalyst in various organic synthesis methods, as well as a promising compound for use in biochemical and physiological studies.

Scientific Research Applications

FOPT has been studied for its potential applications in the field of scientific research. It has been found to be a useful reagent and catalyst in various organic synthesis methods, such as the synthesis of heterocyclic compounds, the synthesis of heterocyclic amines, and the synthesis of fluorinated compounds. Additionally, FOPT has been found to be a promising compound for use in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of FOPT is not yet fully understood. However, it is believed that the compound acts as a reagent and catalyst in various organic synthesis methods by providing a source of electrons and protons, which can then be used to facilitate the formation of various chemical bonds. Additionally, it is believed that FOPT may act as a proton donor or acceptor in biochemical and physiological studies, allowing it to interact with various cellular components and potentially altering their activity.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of FOPT are not yet fully understood. However, it has been found to be a promising compound for use in biochemical and physiological studies, as it has been found to interact with various cellular components and potentially alter their activity. Additionally, FOPT has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases and disorders.

Advantages and Limitations for Lab Experiments

FOPT has several advantages when used in lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a wide variety of organic synthesis methods. Additionally, FOPT has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases and disorders. However, FOPT also has several limitations when used in lab experiments. For example, the exact mechanism of action of FOPT is not yet fully understood, and its effects on biochemical and physiological processes are still being studied. Additionally, FOPT can be toxic if not handled properly, and it can be difficult to purify in large quantities.

Future Directions

There are many potential future directions for the research and application of FOPT. These include further research into the exact mechanism of action of FOPT, as well as its effects on biochemical and physiological processes. Additionally, further research into the potential applications of FOPT in organic synthesis methods, as well as its potential therapeutic applications, could be beneficial. Additionally, research into new methods of synthesizing and purifying FOPT in large quantities could be beneficial. Finally, research into the potential toxic effects of FOPT, as well as methods of mitigating these effects, could be beneficial.

Synthesis Methods

FOPT can be synthesized through a multi-step process involving the reaction of 3-fluorophenylacetic acid, thiophene-2-carboxaldehyde, and 1-methyl-2-oxoimidazolidine. This process involves the formation of a Schiff base intermediate, followed by an oxidation reaction and an acid-catalyzed condensation reaction, resulting in the formation of FOPT.

properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-13-4-1-3-12(9-13)10-14(21-7-6-19-17(21)23)11-20-16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZZWMHSBRXISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]thiophene-2-carboxamide

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